5-Amino-1-etil-1H-pirazol-4-carbonitrilo

Descripción general

Descripción

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Complejas

Los 5-amino-1H-pirazol-4-carbonitrilos, incluido el 5-amino-1-etil-1H-pirazol-4-carbonitrilo, se utilizan en un protocolo multicomponente, sencillo, de un solo paso y novedoso para la síntesis de moléculas complejas . Este proceso utiliza MnO2 soportado en alúmina-sílice como catalizador reciclable en agua y dodecilbencenosulfonato sódico a temperatura ambiente .

Aplicaciones Farmacéuticas

Los derivados de pirazol altamente funcionalizados, incluidos los 5-amino-1H-pirazol-4-carbonitrilos, son andamios potencialmente activos biológicamente debido a sus amplias aplicaciones en productos farmacéuticos . Se han utilizado como compuestos analgésicos, antibacterianos, anticonvulsivos, antipiréticos, antidepresivos, antifúngicos, antiinflamatorios, antimaláricos, antimicrobianos, antiparasitarios y antitumorales

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets in the body .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .

Pharmacokinetics

It’s known that the compound is a white crystalline solid with a low solubility in water, which can dissolve more easily in acidic solutions . This suggests that its bioavailability may be influenced by the pH of the environment.

Result of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. For instance, its solubility can be influenced by the pH of the environment . Additionally, it should be stored and handled away from oxidizing agents and kept away from sources of heat and ignition .

Análisis Bioquímico

Biochemical Properties

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions are crucial as they can modulate signaling pathways and cellular responses, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can modulate metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with p38 kinase can inhibit the enzyme’s activity, thereby modulating inflammatory responses . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions . Understanding the dosage thresholds is crucial for its safe application in therapeutic settings.

Metabolic Pathways

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with p38 kinase can influence the metabolic pathways involved in inflammatory responses . These interactions are vital for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes.

Propiedades

IUPAC Name |

5-amino-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444923 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4788-15-2 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

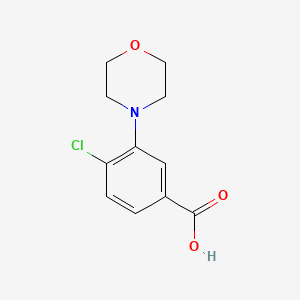

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)